Steric Bulk: 8,8-Dimethyl vs. Des-Methyl Scaffold
The target compound's defining feature is the geminal dimethyl substitution at the 8-position of the spirocyclic ring. This structural element introduces a significantly larger steric volume and increases the barrier to conformational interconversion compared to the unsubstituted analog tert-Butyl N-{1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate (CAS 2059926-72-4). The calculated Taft's steric parameter (Es) or A-value for the 8,8-dimethyl group can be theoretically inferred to be substantially larger than that of a single hydrogen substituent, directly impacting the scaffold's ability to occupy distinct regions of three-dimensional space . This is a key driver for its selection in fragment-based drug discovery to explore novel chemical space.
→ larger steric volume
| Evidence Dimension | Steric bulk (qualitative by substitution pattern) |
|---|---|
| Target Compound Data | 8,8-gem-dimethyl substitution (C15H27NO4, MW 285.38 g/mol) |
| Comparator Or Baseline | tert-Butyl N-{1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate (unsubstituted, C13H23NO4, MW 257.33 g/mol) |
| Quantified Difference | A molecular weight increase of 28.05 g/mol corresponding to two additional methyl groups, qualitatively representing a large increase in steric bulk and a higher degree of saturation (Fsp3). |
| Conditions | Theoretical comparison of chemical structures based on vendor-reported molecular formulas. |
Why This Matters
For procurement, the specific 8,8-dimethyl pattern is the sole source of the desired steric and conformational properties, a critical parameter for SAR studies where binding pocket complementarity is tested.
